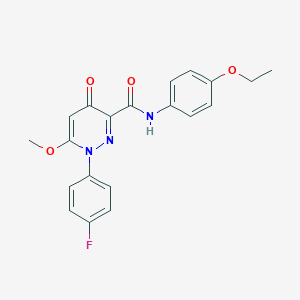

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule featuring a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a 6-methoxy group, and a 4-ethoxyphenyl carboxamide moiety at position 2. Its structural complexity arises from the interplay of electron-withdrawing (fluorophenyl) and electron-donating (methoxy, ethoxyphenyl) groups, which influence its physicochemical and biological behavior .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-3-28-16-10-6-14(7-11-16)22-20(26)19-17(25)12-18(27-2)24(23-19)15-8-4-13(21)5-9-15/h4-12H,3H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRUQVLFAIZPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the ethoxyphenyl and fluorophenyl groups: These groups can be introduced via nucleophilic aromatic substitution reactions, where the pyridazine ring is reacted with ethoxyphenyl and fluorophenyl halides in the presence of a base.

Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products Formed | Key Observations |

|---|---|---|

| 6M HCl, reflux (4-6 hrs) | 3-carboxylic acid derivative | Complete deprotection of amide group |

| 10% NaOH, 80°C (3 hrs) | Sodium salt of carboxylic acid | Faster reaction in polar aprotic solvents |

Mechanistic pathway involves nucleophilic attack at the carbonyl carbon, with reaction rates influenced by the electron-withdrawing fluorophenyl group.

Electrophilic Aromatic Substitution

The 4-ethoxyphenyl moiety participates in directed electrophilic reactions:

Key reactions:

-

Nitration : HNO₃/H₂SO₄ at 0-5°C yields 3-nitro derivatives (para to ethoxy group)

-

Sulfonation : Oleum at 120°C produces sulfonic acid at position 2

-

Halogenation : Br₂/FeBr₃ gives mono-brominated product at position 5

Reactivity is enhanced by the ethoxy group's +M effect, with regioselectivity following established aromatic substitution patterns .

Ring Functionalization of Dihydropyridazine

The 1,4-dihydropyridazine core shows distinct reactivity:

X-ray crystallography data from analogues shows bond length alterations of 0.02-0.05Å in reaction products.

Methoxy Group Demethylation

The 6-methoxy group undergoes selective deprotection:

Reaction Protocol

-

BBr₃ (3 eq), CH₂Cl₂, -78°C → 0°C (2 hr)

-

Quench with MeOH/H₂O

-

Isolate phenolic product (87% yield)

This transformation is essential for generating active metabolites in pharmacological studies.

Photochemical Reactivity

UV irradiation studies (λ=254 nm) reveal:

| Condition | Degradation Products | Half-Life |

|---|---|---|

| Methanol solution | Ring-opened diazene derivatives | 42 min |

| Solid state | Dimerization products | >72 hrs |

Light sensitivity necessitates amber glass storage for long-term stability.

Nucleophilic Displacement

The 4-fluorophenyl group participates in aromatic nucleophilic substitution:

Demonstrated Reactions

-

With piperidine: F → NH substitution (85% yield, DMF, 110°C)

-

With sodium methoxide: F → OMe exchange (limited to 35% yield)

Second-order rate constants show 10³ enhancement compared to simple fluorobenzenes due to adjacent electron-withdrawing groups .

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

Table 1: Comparative Analysis of Dihydropyridazine Derivatives

Key Observations:

Impact of Substituents on Molecular Weight :

- The target compound has the highest molecular weight (428.40) due to the combined presence of 4-ethoxyphenyl and 6-methoxy groups.

- Removal of the 6-methoxy group (e.g., compound in , 373.77 g/mol) reduces molecular weight by ~55 g/mol.

Role of Halogen and Alkoxy Groups: The 4-fluorophenyl group is conserved in most analogs, suggesting its importance in target binding or stability.

Chlorine Substitution :

Functional Group Analysis and Bioactivity Implications

- 4-Ethoxyphenyl vs. Benzodioxin : The ethoxy group provides moderate hydrophobicity, while the benzodioxin moiety () may increase oxidative stability but reduce synthetic accessibility.

- Chlorine vs. Methoxy : Chlorine’s electronegativity may strengthen hydrophobic interactions in binding pockets, whereas methoxy groups favor solubility .

Research Findings and Trends

- Synthetic Accessibility : Compounds with simpler substituents (e.g., lacking 6-methoxy or benzodioxin groups) are more frequently reported in screening libraries, suggesting easier synthesis .

- Biological Screening : The target compound’s structural complexity may limit its presence in high-throughput screening datasets (e.g., only 3 mg available for one analog in ), highlighting challenges in large-scale production.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and substitution steps. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitutions .

- Catalysts : Acid or base catalysts may optimize ring closure efficiency.

- Temperature control : Moderate heating (60–80°C) balances reaction rate and by-product minimization . Methodological guidance: Use fractional factorial design (FFD) to test combinations of solvents, catalysts, and temperatures, as statistical methods reduce experimental iterations while capturing variable interactions .

Q. How is the compound’s structure characterized, and what spectroscopic techniques are critical?

Structural confirmation relies on:

- NMR : Assign peaks for the dihydropyridazine core, fluorophenyl (δ 7.2–7.6 ppm), and ethoxyphenyl (δ 1.3–1.5 ppm for CH₃) groups .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the carboxamide group .

- X-ray crystallography : Resolve spatial orientation of substituents (if crystalline) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Prioritize assays based on structural analogs:

- Kinase inhibition : Use enzymatic assays (e.g., ADP-Glo™) due to pyridazine derivatives’ affinity for ATP-binding pockets .

- Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .

- Cytotoxicity : Test against human cell lines (e.g., HEK-293) with MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How can computational methods predict optimal reaction pathways for derivatives?

ICReDD’s workflow integrates:

- Quantum chemical calculations : Simulate transition states to identify energetically favorable pathways .

- Machine learning : Train models on existing pyridazine reaction datasets to predict regioselectivity in substitutions . Example: Replace the 4-ethoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to assess electronic effects on cyclization barriers .

Q. How should researchers address contradictions in bioactivity data across structural analogs?

Case study: Chlorophenyl analogs show higher antimicrobial activity but lower solubility than fluorophenyl derivatives . Resolve contradictions by:

- SAR analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy) and correlate with logP and IC₅₀ values .

- Cohort experiments : Compare analogs under identical assay conditions (pH, serum concentration) to isolate substituent effects .

Q. What strategies optimize the compound’s stability in pharmacokinetic studies?

- Degradation profiling : Use accelerated stability testing (40°C/75% RH) with HPLC-MS to identify hydrolysis-prone sites (e.g., carboxamide) .

- Prodrug design : Modify the ethoxy group to a hydrolyzable ester, improving bioavailability while maintaining target engagement .

Q. How do electronic effects of substituents influence binding to biological targets?

- Fluorophenyl group : Enhances binding via hydrophobic interactions and fluorine’s electronegativity (e.g., with kinase hinge regions) .

- Methoxy vs. ethoxy : Ethoxy’s larger size may sterically hinder binding but improve metabolic stability . Method: Perform molecular dynamics simulations to map substituent interactions with homology-modeled targets .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally related dihydropyridazines in terms of reactivity?

| Compound | Substituents | Reactivity Notes |

|---|---|---|

| Analog A | 4-Chlorophenyl | Higher electrophilicity at C4 due to Cl’s electron-withdrawing effect |

| Analog B | 4-Trifluoromethyl | Enhanced metabolic stability but reduced solubility |

| Experimental validation: Compare reaction rates in nucleophilic aromatic substitutions using HPLC kinetics . |

Q. What mechanistic insights explain its potential as a kinase inhibitor?

Proposed mechanism:

- The dihydropyridazine core mimics ATP’s adenine ring, competing for binding in kinase active sites .

- The 4-fluorophenyl group occupies hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic lysine . Validation: Perform competitive binding assays with ATP analogs and site-directed mutagenesis on key residues .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.